4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Description

Chemical Identity and Fundamental Properties

Nomenclature and Classification

The systematic IUPAC name for this compound is 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline , reflecting its substitution pattern. The aniline ring bears a chlorine atom at the 4-position and a pyrimidinyl group at the 2-position, while the pyrimidine ring is substituted with a methoxy group at the 6-position. Alternative designations include 4-chloro-2-(6-methoxy-4-pyrimidinyl)benzenamine and 1802434-18-9 (CAS Registry Number).

The compound belongs to the arylamine and pyrimidine derivative classes, which are notable for their roles in medicinal chemistry and materials science. Its bifunctional nature—combining nucleophilic aniline and electron-deficient pyrimidine moieties—positions it as a versatile scaffold for further chemical modifications.

Structural Characteristics

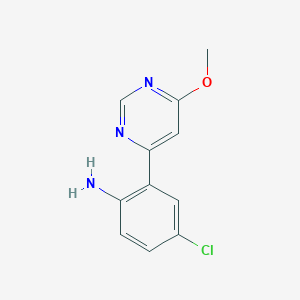

The molecular structure (Fig. 1) consists of:

- Aniline backbone : A benzene ring with an amino group (-NH$$_2$$) at position 1, a chlorine atom at position 4, and a pyrimidinyl substituent at position 2.

- Pyrimidine ring : A six-membered heterocycle with nitrogen atoms at positions 1 and 3, and a methoxy group (-OCH$$_3$$) at position 6.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Aniline substitution | -NH$$_2$$ (position 1), -Cl (position 4) |

| Pyrimidine substitution | -OCH$$_3$$ (position 6) |

| Bond angles | ~120° (aromatic rings) |

| Torsional flexibility | Limited due to aromatic conjugation |

The planar geometry of the aromatic systems facilitates π-π stacking interactions, while the methoxy group enhances solubility in polar solvents.

Physical Constants and Basic Properties

Reported physical properties include:

- Molecular weight : 235.67 g/mol.

- Appearance : Typically a crystalline solid, though specific morphological data (e.g., crystal system) are not widely reported.

- Solubility : Moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane, limited solubility in water.

Thermal properties such as melting and boiling points remain undocumented in available literature, highlighting a gap for future experimental characterization.

Molecular Identification Parameters

The compound is uniquely identified by the following parameters:

Table 2: Identification Codes

| Parameter | Value |

|---|---|

| SMILES | ClC1=CC(C2=CC(OC)=NC=N2)=C(N)C=C1 |

| InChI | InChI=1S/C11H10ClN3O/c1-16-11-5-10(14-6-15-11)8-4-7(12)2-3-9(8)13/h2-6H,13H2,1H3 |

| InChIKey | VKXVKNHSGWPGPA-UHFFFAOYSA-N |

| CAS Registry | 1802434-18-9 |

These identifiers enable precise database searches and computational modeling.

Structural Isomers and Related Compounds

Structural analogs include:

- 4-Chloro-3-(pyridin-2-yl)aniline : Replaces the pyrimidine ring with a pyridine group, altering electronic properties.

- 4-Chloro(2,6-2H$$_2$$)aniline : A deuterated variant used in isotopic labeling studies.

- 4,6-Dibromo-2-((2,3-difluorobenzyl)thio)pyrimidine : A brominated precursor in synthetic pathways.

Table 3: Comparison with Analogous Compounds

| Compound | Key Differences |

|---|---|

| 4-Chloro-3-(pyridin-2-yl)aniline | Pyridine vs. pyrimidine ring |

| 4-Chloro(2,6-2H$$_2$$)aniline | Deuterium substitution |

| 4-Chloro-6-methoxypyrimidine | Lack of aniline moiety |

These compounds highlight the structural versatility achievable through modifications to the pyrimidine or aniline components.

Properties

IUPAC Name |

4-chloro-2-(6-methoxypyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-11-5-10(14-6-15-11)8-4-7(12)2-3-9(8)13/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXVKNHSGWPGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Multicomponent condensation | Reaction of formaldehyde, uracil analogs, amines | High diversity, mild conditions | Complex purification |

| Cyclization of guanidines | Cyclization of guanidine derivatives | Regioselectivity | Harsh conditions, multi-step |

| Chlorination | Treatment with PCl₅ or SOCl₂ | Regioselective chlorination | Over-chlorination risk |

| Methylation | Reaction with methyl iodide | Efficient methoxy introduction | Toxic reagents, control needed |

| SNAr coupling | Aniline attack on chlorinated pyrimidine | High yield, regioselectivity | Requires elevated temperature |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may produce various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline serves as a precursor in the synthesis of various complex organic molecules. Its ability to undergo substitution reactions allows chemists to create derivatives with tailored properties .

2. Biological Studies:

- Enzyme Inhibition Studies: The compound is used in research investigating enzyme inhibition mechanisms. It can interact with specific enzymes, potentially blocking their activity by binding to active or allosteric sites, thereby influencing biochemical pathways .

- Drug Development: Its structural features make it a candidate for developing novel pharmaceuticals targeting specific diseases. Recent studies have indicated its potential in inhibiting certain kinases involved in disease processes, showcasing its relevance in therapeutic applications .

3. Agrochemical Applications:

- Pesticide Development: The compound is explored for its utility in creating agrochemicals, particularly pesticides. Its biological activity can be harnessed to develop effective agents against agricultural pests .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline on specific kinases revealed its potential as a therapeutic agent against diseases characterized by abnormal kinase activity. The compound demonstrated significant inhibitory potency, with IC50 values indicating effective enzyme blockade .

Case Study 2: Synthesis of Pyrimidine Derivatives

Research involving the synthesis of new derivatives from 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline highlighted its versatility as a precursor. Various arylboronic acids were reacted with this compound under palladium-catalyzed conditions, yielding a series of new pyrimidine derivatives that exhibited promising biological activities against microbial strains .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (EP 4 374 877 A2): Molecular weight: 245 [M+H]⁺ . This compound demonstrates utility in pharmaceutical intermediates but may exhibit lower metabolic stability compared to methoxy-substituted analogs.

- 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine :

Aniline Derivatives with Electron-Withdrawing Groups

- 4-Chloro-2-(trifluoromethyl)aniline :

- 4-Chloro-2-(phenylethynyl)aniline :

Physicochemical Properties

Biological Activity

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is C10H10ClN3O, and it features a chloro-substituted aniline core linked to a methoxypyrimidine moiety. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Many pyrimidine derivatives have been shown to possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to inhibit pro-inflammatory enzymes like COX-2, contributing to their anti-inflammatory potential.

The biological activity of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways critical for cell growth and survival.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular functions.

- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

Table 1: Biological Activities of Pyrimidine Derivatives

Recent Developments

Recent research highlights the synthesis of novel pyrimidine derivatives with enhanced biological activities. For instance, studies have shown that modifications in the substituents on the pyrimidine ring can significantly affect their potency against specific targets such as kinases involved in cancer progression.

Table 2: Structure-Activity Relationship (SAR) Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy group at position 6 | Increases solubility and bioavailability |

| Chloro group at position 4 | Enhances binding affinity to target enzymes |

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, and how can purity be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, phosphorylation of pyrimidinone intermediates using POCl₃ at 100°C yields chlorinated pyrimidine precursors, which are then coupled with substituted anilines . Purification often involves reverse-phase column chromatography (acetonitrile/water gradients) to achieve >95% purity, as validated by HPLC retention times (e.g., 0.75–1.72 minutes under specific SQD-FA05/SMD-TFA05 conditions) . Contaminants like unreacted starting materials are minimized by iterative crystallization in dichloromethane/hexane mixtures .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves bond angles and dihedral angles between aromatic rings (e.g., 41.84–49.24° deviations observed in related aniline derivatives) .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 245 [M+H]⁺) and purity .

- NMR spectroscopy : Confirms substitution patterns (e.g., distinct aromatic proton splitting in H-NMR and C-NMR) .

Q. How can researchers mitigate challenges in isolating the compound during synthesis?

Liquid-liquid extraction with dichloromethane efficiently separates the product from polar byproducts, while anhydrous sodium sulfate removes residual water . For thermally unstable intermediates, low-temperature crystallization (-20°C) minimizes degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline in multi-step syntheses?

The chlorination of pyrimidinone precursors (e.g., 6-methoxypyrimidin-4(3H)-one) follows an electrophilic substitution mechanism, where POCl₃ acts as both a catalyst and chlorinating agent. Subsequent coupling with 4-chloro-2-aniline proceeds via Buchwald-Hartwig amination or Ullmann-type cross-coupling, requiring Pd-based catalysts and elevated temperatures (80–120°C) . Kinetic studies suggest rate-limiting steps involve C–N bond formation .

Q. How does hydrogen-bonding behavior influence crystallographic packing and solubility?

Intermolecular N–H⋯N hydrogen bonds (2.8–3.2 Å) between the aniline NH and pyrimidine N atoms drive dimerization in the crystal lattice, reducing solubility in nonpolar solvents . Graph-set analysis (e.g., Etter’s notation) reveals motifs, which can be disrupted by introducing bulky substituents to enhance solubility .

Q. What strategies are effective in modifying substituents to study structure-activity relationships (SAR)?

- Pyrimidine ring modifications : Replacing methoxy with trifluoromethyl groups (e.g., 6-trifluoromethylpyrimidine) alters electron-withdrawing effects, impacting binding affinity in kinase inhibition assays .

- Aniline substituent effects : Introducing halogens (e.g., 3-fluoro) or methyl groups modulates steric hindrance and π-π stacking in target interactions . Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent electronic effects with bioactivity .

Q. How can computational methods aid in predicting synthetic intermediates or byproducts?

Density functional theory (DFT) calculates transition-state energies for chlorination and coupling steps, identifying potential side products like over-chlorinated pyrimidines . Molecular docking simulations predict binding conformations of derivatives to biological targets (e.g., HIV-1 reverse transcriptase), guiding synthetic prioritization .

Methodological Considerations

- Contradictions in evidence : While most protocols use dichloromethane for extraction, some patents recommend ethyl acetate for polar intermediates . Researchers should test solvent compatibility empirically.

- Safety : The compound exhibits acute toxicity (Oral LD₅₀: 300 mg/kg in rodents). Use fume hoods and personal protective equipment (PPE) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.